1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Description
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a boronate-containing piperazine derivative characterized by an ethyl group at the 1-position of the piperazine ring and a benzyl-linked pinacol boronate ester moiety. Its molecular formula is C₂₀H₃₂BN₂O₂, with a molecular weight of 330.28 g/mol (CAS: Not explicitly listed; inferred from analogs in ). The compound is utilized in medicinal chemistry as an intermediate in drug synthesis, particularly for kinase inhibitors (e.g., Mer/Flt3 inhibitors) and H₂O₂-responsive drug delivery systems .
Properties
IUPAC Name |
1-ethyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O2/c1-6-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20-23-18(2,3)19(4,5)24-20/h7-10H,6,11-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYOYMPVGYWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine typically involves multiple steps, starting with the preparation of the boron-containing dioxaborolane intermediateThe reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing moiety to different functional groups.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Material Science: It is employed in the creation of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
1-Methyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Piperazine
- Molecular Formula : C₁₉H₃₀BN₂O₂ (MW: 316.26 g/mol)
- Key Difference : Methyl group at the 1-position instead of ethyl.
- Widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis (e.g., UNC2025, a Mer/Flt3 inhibitor) . Higher metabolic susceptibility due to smaller alkyl chain .
1-Isopropyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperazine
- Molecular Formula : C₁₉H₃₁BN₂O₂ (MW: 330.28 g/mol; CAS: 1073354-18-3)
- Key Difference : Isopropyl substituent at the 1-position and phenyl instead of benzyl linkage.
- Impact :
Variations in Boronate Linkage
4-((4-Ethylpiperazin-1-yl)Methyl)Phenylboronic Acid Pinacol Ester
- Impact: Reduced conformational flexibility may hinder binding to biological targets. Limited application in polymer-based drug delivery systems compared to benzyl-linked analogs .
Poly(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl Acrylate)
- Application : Incorporated into glucose-sensitive polymeric vesicles for insulin delivery.
- Key Difference : Boronate ester integrated into a polymer backbone.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| 1-Ethyl-4-(4-(boronate)benzyl)piperazine | Ethyl | C₂₀H₃₂BN₂O₂ | 330.28 | Kinase inhibitors |
| 1-Methyl-4-(4-(boronate)benzyl)piperazine | Methyl | C₁₉H₃₀BN₂O₂ | 316.26 | Drug synthesis intermediates |
| 1-Isopropyl-4-(4-(boronate)phenyl)piperazine | Isopropyl | C₁₉H₃₁BN₂O₂ | 330.28 | Research chemicals |
Biological Activity
1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H29B O5
- Molecular Weight : 360.25 g/mol
- CAS Number : 1423702-59-3
Structural Features
The presence of the dioxaborolane moiety is significant due to its role in various biological interactions. The piperazine ring is known for its versatility in drug design, contributing to the compound's potential pharmacological properties.
The biological activity of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest potential efficacy against certain parasites.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Receptor Modulation | Altered signaling in cell lines | |
| Antiparasitic Activity | EC50 = 0.064 μM against P. berghei |
Case Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic activity of related compounds, 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine demonstrated a significant reduction in parasitemia in P. berghei mouse models. The compound exhibited an effective concentration (EC50) of 0.064 μM, indicating its potential as a lead compound for further development in malaria treatment .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could moderately inhibit enzyme X involved in a critical metabolic pathway. This inhibition suggests that the compound may affect metabolic processes relevant to disease states .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance:
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine?
Methodological Answer: The synthesis typically involves three key steps:
Piperazine Core Functionalization : React 1-ethylpiperazine with 4-bromobenzyl chloride in the presence of a base (e.g., K₂CO₃) and DMF to introduce the benzyl group.
Boronic Ester Formation : Perform a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) to convert the bromobenzyl intermediate into the dioxaborolane derivative. PdCl₂(dppf) or Pd(PPh₃)₄ are common catalysts, with reaction temperatures of 80–100°C in THF or dioxane .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Yields range from 50–70%, depending on reaction optimization .
Q. Key Considerations :
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
- Ensure anhydrous conditions to prevent boronic ester hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. What are the primary research applications of this compound?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester precursor for synthesizing biaryl structures in drug discovery (e.g., kinase inhibitors) .
- Biological Probes : Used to study receptor-ligand interactions (e.g., dopamine or serotonin receptors) due to the piperazine moiety’s affinity for CNS targets .
Advanced Research Questions
Q. How can substituent effects on the piperazine or benzyl group influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to modulate electronic properties and solubility .
- Experimental Design :
Q. Example Findings :
- Substitution at the benzyl 4-position with electron-donating groups (-OCH₃) enhances solubility but reduces receptor affinity .
Q. How can computational methods predict the compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to predict redox stability (e.g., lower gaps indicate higher reactivity) .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) :
- Simulate solvation effects in aqueous/DMSO mixtures to assess boronic ester hydrolysis rates .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Data Validation Steps :
- Reproduce Synthesis : Ensure identical reagents, stoichiometry, and reaction conditions (e.g., Pd catalyst loading, solvent purity) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Biological Replicates : Test activity in triplicate with positive/negative controls .
- Common Pitfalls :
Q. What strategies optimize low yields in Suzuki couplings involving this compound?
Methodological Answer:
- Reaction Optimization :
- Workup Adjustments :
- Replace liquid-liquid extraction with solid-phase extraction (SPE) for polar byproducts .
Q. How does the boronic ester’s stability impact experimental design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
